3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide
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Description
Scientific Research Applications
Synthesis and Chemical Transformations
Research into similar compounds has focused on exploring the transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into other heterocyclic compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which are of interest for their potential pharmacological properties (Kolar, Tiŝler, & Pizzioli, 1996). This suggests that the compound could also be a precursor in synthesizing various biologically active heterocycles.
Antifolate and Antitumor Activity
Compounds with a structure closely related to the one have been synthesized and evaluated for their potential as inhibitors of thymidylate synthase (TS), indicating their possible use as antitumor and/or antibacterial agents. For instance, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been identified as potential inhibitors of TS, showing antitumor and antibacterial activities (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996). This indicates the potential of the compound for research into novel therapeutic agents.
Antimicrobial Properties
The antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives, including pyridinium moieties, has been studied, showing that structural modifications can lead to significant bacteriostatic and fungistatic activities (Kalinin, Voloshina, Kulik, Zobov, & Mamedov, 2013). This suggests that the research compound could be explored for its potential antimicrobial properties by modifying its structure to enhance activity.
Catalysis and Synthesis of Heterocycles
The use of sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles as a magnetically recoverable catalyst for the synthesis of N-fused imidazole-quinoline conjugates indicates the compound's potential application in catalysis and the synthesis of novel heterocyclic compounds under environmentally benign conditions (Mouradzadegun, Ma'mani, Mahdavi, Rashid, Shafiee, Foroumadi, & Dianat, 2015). This presents an avenue for research into green chemistry applications.
Properties
IUPAC Name |
3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25ClN6O4S/c1-41-21-9-6-18(7-10-21)15-32-26(38)13-11-24-29(40)37-28(34-24)22-4-2-3-5-23(22)35-30(37)42-17-20-14-27(39)36-16-19(31)8-12-25(36)33-20/h2-10,12,14,16,24H,11,13,15,17H2,1H3,(H,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXNTDJJNOLRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25ClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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